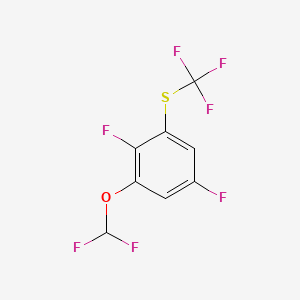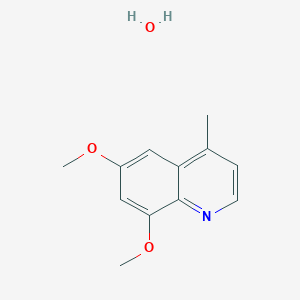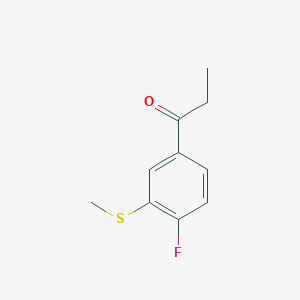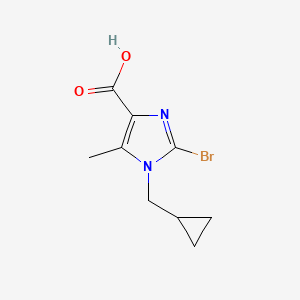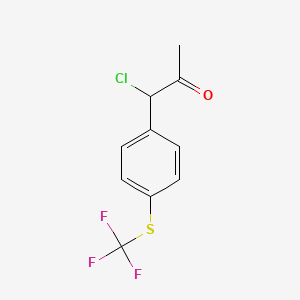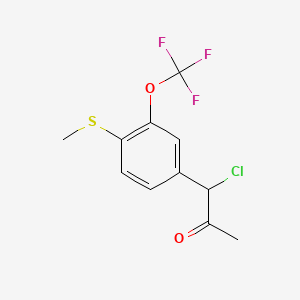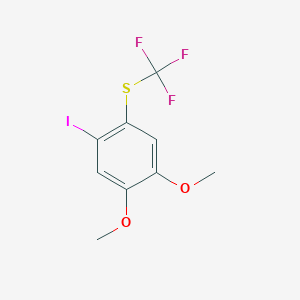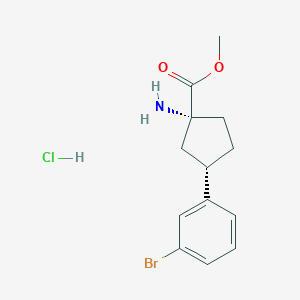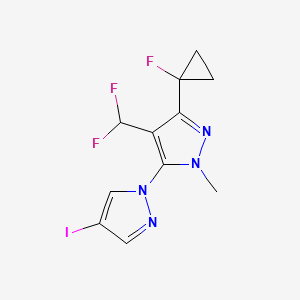
4'-(Difluoromethyl)-5'-(1-fluorocyclopropyl)-4-iodo-2'-methyl-2'H-1,3'-bipyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-(Difluoromethyl)-5’-(1-fluorocyclopropyl)-4-iodo-2’-methyl-2’H-1,3’-bipyrazole is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a difluoromethyl group, a fluorocyclopropyl group, an iodine atom, and a methyl group attached to a bipyrazole core. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
The synthesis of 4’-(Difluoromethyl)-5’-(1-fluorocyclopropyl)-4-iodo-2’-methyl-2’H-1,3’-bipyrazole involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the bipyrazole core, followed by the introduction of the difluoromethyl, fluorocyclopropyl, iodine, and methyl groups. Common reagents used in these reactions include organometallic compounds, halogenating agents, and fluorinating agents. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, as well as the use of scalable processes to meet commercial demands.
Chemical Reactions Analysis
4’-(Difluoromethyl)-5’-(1-fluorocyclopropyl)-4-iodo-2’-methyl-2’H-1,3’-bipyrazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Addition: The difluoromethyl and fluorocyclopropyl groups can participate in addition reactions with electrophiles or nucleophiles.
Common reagents and conditions used in these reactions include halogenating agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
4’-(Difluoromethyl)-5’-(1-fluorocyclopropyl)-4-iodo-2’-methyl-2’H-1,3’-bipyrazole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4’-(Difluoromethyl)-5’-(1-fluorocyclopropyl)-4-iodo-2’-methyl-2’H-1,3’-bipyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its application, such as its use in medicinal chemistry or biological research.
Comparison with Similar Compounds
4’-(Difluoromethyl)-5’-(1-fluorocyclopropyl)-4-iodo-2’-methyl-2’H-1,3’-bipyrazole can be compared with other similar compounds, such as:
These compounds share structural similarities, such as the presence of a fluorocyclopropyl group, but differ in other functional groups and overall structure. The uniqueness of 4’-(Difluoromethyl)-5’-(1-fluorocyclopropyl)-4-iodo-2’-methyl-2’H-1,3’-bipyrazole lies in its combination of functional groups, which imparts distinct chemical properties and reactivity.
Properties
Molecular Formula |
C11H10F3IN4 |
|---|---|
Molecular Weight |
382.12 g/mol |
IUPAC Name |
4-(difluoromethyl)-3-(1-fluorocyclopropyl)-5-(4-iodopyrazol-1-yl)-1-methylpyrazole |
InChI |
InChI=1S/C11H10F3IN4/c1-18-10(19-5-6(15)4-16-19)7(9(12)13)8(17-18)11(14)2-3-11/h4-5,9H,2-3H2,1H3 |
InChI Key |
SERPDXVKICKFJQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=N1)C2(CC2)F)C(F)F)N3C=C(C=N3)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[amino-[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-(6-oxo-1H-purin-9-yl)oxolan-3-yl]oxyphosphanyl]oxypropanenitrile](/img/structure/B14041243.png)
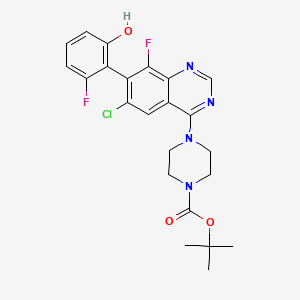
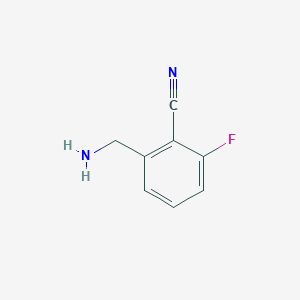
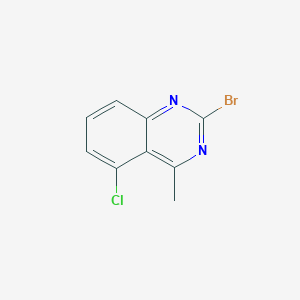
![Rel-(3AR,7AS)-5-(((9H-fluoren-9-YL)methoxy)carbonyl)-2-(tert-butoxycarbonyl)octahydro-1H-pyrrolo[3,4-C]pyridine-7A-carboxylic acid](/img/structure/B14041279.png)
